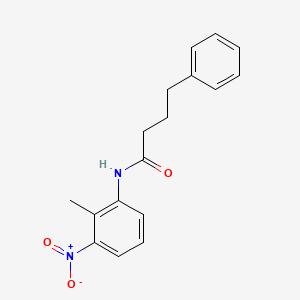![molecular formula C14H16N2O3S B5779365 2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole](/img/structure/B5779365.png)
2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole, also known as MBX-8025, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazole-based compounds and has been found to possess anti-inflammatory and lipid-lowering properties.
Mécanisme D'action
2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole exerts its therapeutic effects by activating the peroxisome proliferator-activated receptor alpha (PPARα) pathway. PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis. Activation of PPARα by 2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole leads to increased fatty acid oxidation, decreased triglyceride synthesis, and reduced inflammation.
Biochemical and physiological effects:
2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole has been shown to reduce hepatic steatosis, inflammation, and fibrosis in preclinical models of NAFLD. It also reduces atherosclerotic plaque formation and improves lipid profiles in animal models of atherosclerosis. In addition, 2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole has been found to improve glucose tolerance and insulin sensitivity in animal models of metabolic syndrome.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole is a synthetic compound that can be easily synthesized in the laboratory. It has been extensively studied in preclinical models and has shown promising results. However, its efficacy and safety in humans are yet to be established. Further studies are needed to determine the optimal dose, duration, and route of administration of 2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole in humans.
Orientations Futures
2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole has shown promising results in preclinical models of NAFLD, atherosclerosis, and metabolic syndrome. Further studies are needed to determine its efficacy and safety in humans. In addition, future studies should focus on the identification of biomarkers that can predict the response to 2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole treatment. Moreover, the potential use of 2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole in combination with other drugs for the treatment of these diseases should be explored.
Méthodes De Synthèse
The synthesis of 2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole involves the reaction of 2-aminobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-(4-morpholinyl)-3-oxopropylamine. The final product is obtained by cyclization of the intermediate compound with potassium carbonate in DMF. The purity of the compound is confirmed by HPLC and NMR spectroscopy.
Applications De Recherche Scientifique
2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole has been extensively studied for its potential therapeutic applications in various diseases such as non-alcoholic fatty liver disease (NAFLD), atherosclerosis, and metabolic syndrome. It has been found to possess anti-inflammatory and lipid-lowering properties, which makes it a promising candidate for the treatment of these diseases.
Propriétés
IUPAC Name |
3-(1,3-benzoxazol-2-ylsulfanyl)-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c17-13(16-6-8-18-9-7-16)5-10-20-14-15-11-3-1-2-4-12(11)19-14/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNQOVGSSKZNEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCSC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(4-Morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5779296.png)

![5-phenyl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B5779314.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5779316.png)



![1-[(2,4-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5779342.png)
![5-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5779354.png)




